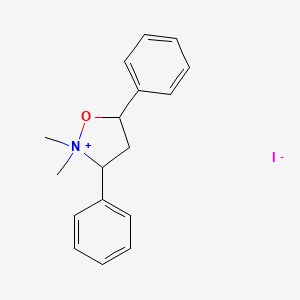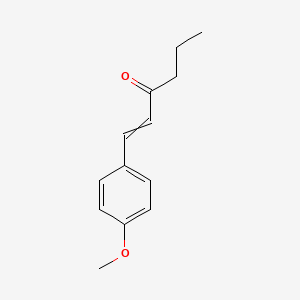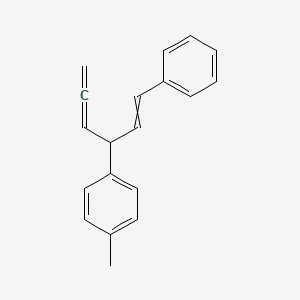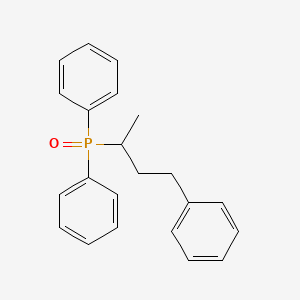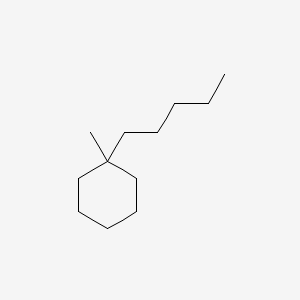
Cyclohexane, methylpentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, methylpentyl- is an organic compound with the molecular formula C12H24. It is a cycloalkane, meaning it consists of a ring of carbon atoms. This compound is also known as (1-methylpentyl)cyclohexane and has a molecular weight of 168.324 g/mol . Cyclohexane, methylpentyl- is a colorless liquid with a faint odor and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexane, methylpentyl- can be synthesized through the hydrogenation of benzene in the presence of a catalyst such as Raney nickel . This process involves the addition of hydrogen to benzene, resulting in the formation of cyclohexane. The methylpentyl group can then be introduced through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with methylpentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, cyclohexane is produced by the hydrogenation of benzene. The methylpentyl group is introduced through alkylation reactions. The process involves high-pressure hydrogenation and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, methylpentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, methylpentyl- has several scientific research applications:
Chemistry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Biology: It is used in the study of lipid membranes and their interactions.
Medicine: It is used in the development of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of cyclohexane, methylpentyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it gains electrons to form reduced products. In substitution reactions, it undergoes nucleophilic or electrophilic substitution, where hydrogen atoms are replaced by other atoms or groups .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane, methylpentyl- can be compared with other similar compounds such as:
Cyclohexane: A simpler cycloalkane with the formula C6H12.
Methylcyclohexane: A monosubstituted cyclohexane with the formula C7H14.
Cyclopentane: A cycloalkane with a five-membered ring and the formula C5H10.
Uniqueness
Cyclohexane, methylpentyl- is unique due to its specific structure, which includes a cyclohexane ring with a methylpentyl substituent. This structure imparts distinct chemical and physical properties, making it useful in various applications .
Eigenschaften
CAS-Nummer |
82162-03-6 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
1-methyl-1-pentylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-4-6-9-12(2)10-7-5-8-11-12/h3-11H2,1-2H3 |
InChI-Schlüssel |
FCDFKIUSJACNAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


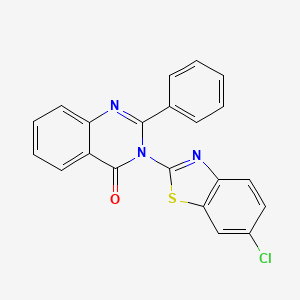
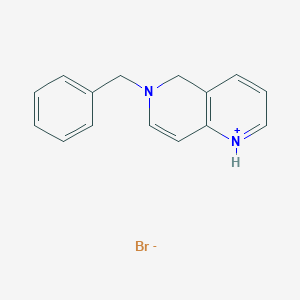
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
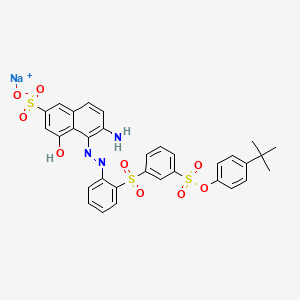
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)

![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
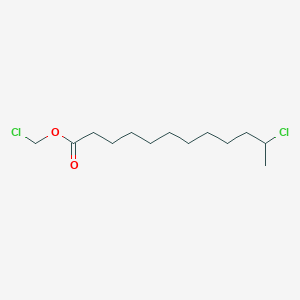
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
